molecular formula C8H14NNaO3 B2981173 Sodium;5-oxo-5-(propan-2-ylamino)pentanoate CAS No. 2416236-25-2

Sodium;5-oxo-5-(propan-2-ylamino)pentanoate

Cat. No.: B2981173
CAS No.: 2416236-25-2
M. Wt: 195.194
InChI Key: CLFRIXJGHWEGNO-UHFFFAOYSA-N
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Description

Sodium;5-oxo-5-(propan-2-ylamino)pentanoate: is a chemical compound with the molecular formula C8H14NNaO3 It is a derivative of pentanoic acid, where the amino group is substituted with a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium;5-oxo-5-(propan-2-ylamino)pentanoate typically involves the reaction of 5-oxo-5-(propan-2-ylamino)pentanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Sodium;5-oxo-5-(propan-2-ylamino)pentanoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic medium.

    Substitution: Halogenating agents such as thionyl chloride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: Sodium;5-oxo-5-(propan-2-ylamino)pentanoate is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and kinetics.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and receptor agonists. It is also being investigated for its potential therapeutic effects in various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Sodium;5-oxo-5-(propan-2-ylamino)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved include binding to active sites, altering enzyme activity, and modulating signal transduction pathways.

Comparison with Similar Compounds

    5-amino-2-oxopentanoic acid: A derivative of pentanoic acid with an amino group at the 5-position.

    2-oxo-5-aminopentanoate: Another derivative with similar structural features.

Comparison: Sodium;5-oxo-5-(propan-2-ylamino)pentanoate is unique due to the presence of the propan-2-yl group, which imparts different chemical and biological properties compared to its analogs. This substitution can affect the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

sodium;5-oxo-5-(propan-2-ylamino)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.Na/c1-6(2)9-7(10)4-3-5-8(11)12;/h6H,3-5H2,1-2H3,(H,9,10)(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDFNKAHRQKZBW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCCC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14NNaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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